molecular formula C25H20N2O5 B2772503 (4-Formyl-2-methoxyphenyl) 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate CAS No. 380154-28-9

(4-Formyl-2-methoxyphenyl) 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate

Cat. No. B2772503
CAS RN: 380154-28-9
M. Wt: 428.444
InChI Key: UDRUERHBQUCEGT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It seems to contain functional groups such as formyl, methoxy, phenyl, and carboxylate. These groups are common in many organic compounds and have various properties and reactivities .


Chemical Reactions Analysis

Again, specific reactions involving this compound are not available. But related compounds have been used in polymer synthesis via well-established polymeric strategies .

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle chemicals with care and follow appropriate safety protocols .

Future Directions

The future directions for this compound could involve further study of its properties and potential applications. Given the interest in similar compounds for their antioxidant and anticancer properties , this compound could also be of interest in these areas.

properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5/c1-30-20-11-9-18(10-12-20)24-21(15-27(26-24)19-6-4-3-5-7-19)25(29)32-22-13-8-17(16-28)14-23(22)31-2/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRUERHBQUCEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C(=O)OC3=C(C=C(C=C3)C=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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